2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Description
2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-18(17-11-7-9-13-20(17)27)23(29)24(30)25-19-12-8-10-14-21(19)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXOVKZJVBQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials
Formation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 2-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of Diethylacetamide Group: The final step involves the reaction of the intermediate product with diethylamine and acetic anhydride to form the diethylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, and Friedel-Crafts acylation reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and diethylacetamide groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications .
Biological Activity
2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Steps:
- Formation of Indole Core: The indole core is synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Introduction of Ethoxyphenyl Group: This group is introduced through a Friedel-Crafts acylation reaction with 2-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
- Formation of Diethylacetamide Group: The final step involves reacting the intermediate product with diethylamine and acetic anhydride to yield the diethylacetamide moiety.
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
- Enzyme Inhibition: The compound has shown potential in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties: Research indicates that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress and related damage.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Binding Affinity to Biological Targets: Interaction studies have revealed that this compound may bind effectively to various biological targets, influencing cellular signaling pathways associated with growth and survival.
- Modulation of Enzyme Activity: By inhibiting enzymes involved in neurotransmitter breakdown, it may enhance neurotransmitter levels in synaptic clefts, thereby improving cognitive functions .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of indole derivatives, this compound was tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive performance in animal models, alongside reduced levels of amyloid-beta plaques .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other indole derivatives:
| Compound Name | Anticancer Activity | AChE Inhibition | Antioxidant Activity |
|---|---|---|---|
| Compound A | Moderate | Yes | Moderate |
| Compound B | High | No | High |
| Target Compound | High | Yes | High |
Q & A
Basic: What are the recommended synthetic routes for 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide, and what critical reaction conditions must be controlled to optimize yield and purity?
Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Indole activation : React 1H-indole derivatives with chloroacetyl chloride under anhydrous conditions (dry dichloromethane, 0°C) to form the indole-acetamide backbone.
- Carbamoyl coupling : Introduce the 2-ethoxyphenylcarbamoyl group via nucleophilic acyl substitution, requiring precise pH control (7.5–8.5) using triethylamine as a base to prevent hydrolysis.
- Carbonyl insertion : Employ N,N'-carbonyldiimidazole (CDI) as a coupling reagent at 60°C in dimethylformamide (DMF) to link the carbamoyl-carbonyl moiety.
Critical conditions include:
- Strict temperature control (0–5°C for exothermic steps) to minimize side reactions.
- Moisture exclusion using inert atmospheres (argon/nitrogen) during anhydrous steps.
- Purification via gradient column chromatography (ethyl acetate/hexane, 3:1 to 1:1) to isolate the target compound (>95% purity) .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
A combination of orthogonal methods ensures robust characterization:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies indole proton environments (δ 7.2–8.1 ppm) and ethyl groups (δ 1.1–1.3 ppm).
- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and carbamoyl linkages.
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns.
HPLC-UV/ELSD : Quantifies purity (>98% area under the curve) using a C18 column with acetonitrile/water gradients.
Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) for storage and handling protocols .
Basic: What preliminary biological screening approaches are recommended to evaluate the pharmacological potential of this compound?
Answer:
A tiered screening strategy is advised:
Target-Based Assays :
- Enzyme inhibition panels (e.g., kinases, proteases) at 10 µM concentration.
- Surface plasmon resonance (SPR) to measure binding kinetics (KD values).
Cellular Assays :
- NCI-60 cancer cell line screening using MTT viability assays (72-hour exposure).
- Gram-positive/-negative antimicrobial activity via disk diffusion (50 µg/disc).
Dose-Response Studies :
- Generate IC50 curves (0.1–100 µM) with ≥3 biological replicates.
- Include controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Advanced: How should researchers address conflicting data regarding this compound's biological activity across different assay systems?
Answer:
Systematic validation is critical:
Orthogonal Assays : Confirm binding affinity (SPR) with functional cellular readouts (e.g., cAMP modulation).
Metabolite Profiling : Use LC-MS to detect assay-specific biotransformation products (e.g., hydrolyzed carbamoyl groups).
Solvent Artifact Control : Limit DMSO concentration (<0.1%) and verify compound stability under assay conditions.
Batch Consistency : Compare multiple synthetic batches via LC-MS to rule out purity-driven discrepancies .
Advanced: What computational chemistry strategies can predict the environmental fate and degradation pathways of this compound?
Answer:
QSAR Modeling : Estimate biodegradation potential (EPI Suite BIOWIN scores) and bioaccumulation factors.
Molecular Dynamics (MD) : Simulate hydrolysis kinetics of the carbamoyl group in aqueous environments (AMBER force field).
Density Functional Theory (DFT) : Identify electron-deficient sites (e.g., carbonyl carbons) prone to photolytic cleavage using B3LYP/6-311+G** basis sets.
Experimental Validation :
- OECD 301F biodegradation tests (28-day incubation).
- Photolysis studies under simulated sunlight (λ >290 nm) with HPLC-MS monitoring .
Advanced: What experimental design considerations are critical when studying structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Structural Domains for Modification :
- Indole core : Vary substitution patterns (C-5 vs C-6) using Suzuki-Miyaura cross-coupling.
- Carbamoyl group : Test electron-withdrawing (e.g., nitro) vs donating (e.g., methoxy) substituents.
- Diethylacetamide : Replace ethyl groups with cyclopropane spacers to alter conformational flexibility.
Factorial Design : Develop a matrix with ≥10 derivatives per domain to assess additive effects.
Assay Standardization :
- Maintain consistent cell passage numbers (<20) and serum concentrations (10% FBS).
- Randomize plate layouts to mitigate edge effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
